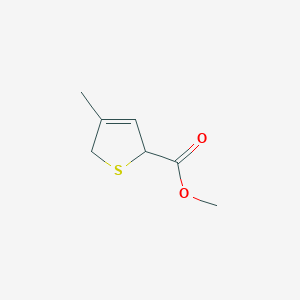

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5-3-6(10-4-5)7(8)9-2/h3,6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRJCTJHBDUQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Methyl 2,5 Dihydrothiophene 2 Carboxylate and Analogous Dihydrothiophene Carboxylates

Cycloaddition and Cyclization Strategies for Dihydrothiophene Ring Formation

Cycloaddition and cyclization reactions are powerful tools for the construction of the dihydrothiophene core. These methods involve the formation of one or more carbon-sulfur and carbon-carbon bonds to assemble the five-membered ring.

Intramolecular Cyclization Pathways (e.g., Dieckmann-type Condensations, SN2 Substitutions)

Intramolecular cyclization is a key strategy that involves the formation of a ring from a single molecule containing all the necessary atoms. This approach is often efficient and can provide good control over stereochemistry.

Dieckmann-type Condensations: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is base-catalyzed to form a β-keto ester. organic-chemistry.orgwikipedia.org This reaction is particularly effective for forming five- and six-membered rings. wikipedia.org In the context of dihydrothiophene synthesis, a diester containing a sulfur atom at an appropriate position can undergo intramolecular cyclization to yield a cyclic β-keto ester, which is a dihydrothiophene derivative. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by nucleophilic attack of the resulting enolate on the other ester carbonyl. wikipedia.orgpurechemistry.org Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.

SN2 Substitutions: Intramolecular SN2 (bimolecular nucleophilic substitution) reactions are another powerful method for forming the dihydrothiophene ring. This pathway typically involves a molecule containing both a sulfur nucleophile (e.g., a thiol) and a leaving group (e.g., a halide) separated by an appropriate number of carbon atoms. The sulfur nucleophile attacks the carbon atom bearing the leaving group, displacing it and closing the ring. rsc.orgyoutube.com For instance, the reaction of cis-1,4-dichloro-2-butene (B23561) with anhydrous sodium sulfide (B99878) can yield 2,5-dihydrothiophene (B159602). researchgate.net The stereochemistry of the starting material can influence the outcome of the reaction, and for an SN2 reaction to proceed, the nucleophile must attack from the backside of the leaving group. youtube.com

| Cyclization Pathway | Description | Key Features |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a β-keto ester. organic-chemistry.orgwikipedia.org | Base-catalyzed; effective for 5- and 6-membered rings; product is a cyclic β-keto ester. wikipedia.org |

| Intramolecular SN2 | A sulfur nucleophile displaces a leaving group within the same molecule to form a cyclic sulfide. rsc.orgyoutube.com | Requires a good nucleophile and a good leaving group; stereospecific (backside attack). youtube.com |

Michael-type Additions Followed by Intramolecular Cyclization

The Michael addition, or conjugate addition, of a sulfur nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for carbon-sulfur bond formation. srce.hrnih.gov This reaction can be followed by an intramolecular cyclization step to construct the dihydrothiophene ring. In this tandem approach, a sulfur nucleophile adds to the β-carbon of an activated alkene (the Michael acceptor). organicreactions.org The resulting intermediate then undergoes an intramolecular reaction, such as a condensation or an SN2 displacement, to form the final cyclic product. This strategy allows for the assembly of highly functionalized dihydrothiophenes from readily available starting materials. The intramolecular Michael reaction itself can lead to the formation of either carbocyclic or heterocyclic rings. organicreactions.org The cascade aza-Michael addition-cyclization reaction, while involving nitrogen, provides a conceptual parallel for how an initial addition can set up a subsequent ring-closing event. frontiersin.org

Diels-Alder Cycloaddition Reactions with Dihydrothiophene Derivatives as Dienophiles or Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While thiophene (B33073) itself is generally a poor diene in thermal Diels-Alder reactions due to its aromatic character, its derivatives can participate in such reactions. mdpi.comresearchgate.net Thiophene-S-oxides, for example, can act as dienes. acs.org More relevant to the synthesis of dihydrothiophenes, these molecules or their derivatives can act as dienophiles. An alkene moiety within a dihydrothiophene ring system can react with a diene to construct a more complex, fused ring system. Conversely, a diene containing a dihydrothiophene unit could react with a dienophile. The use of Lewis acids can promote the Diels-Alder reaction of thiophene with certain dienophiles even at room temperature and atmospheric pressure. mdpi.comnih.gov Stabilized 2-amino-1,3-dienes can undergo intramolecular Diels-Alder reactions with dienophiles appended to the molecule. nih.gov

Multi-Component Reaction (MCR) Approaches to Dihydrothiophene Synthesis

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rsc.org These reactions are highly efficient as they can generate molecular complexity in a single step, often with high atom economy. rsc.org

Tandem Four-Component Reaction Architectures for Functionalized Dihydrothiophenes

Recent advancements have led to the development of tandem four-component reactions for the efficient synthesis of highly functionalized dihydrothiophenes. nih.govrsc.orgnih.gov For example, a one-pot reaction of aromatic aldehydes, malononitrile (B47326), 1,3-thiazolidinedione, and ethyl glycinate (B8599266) hydrochloride in the presence of a base can afford trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields. nih.govrsc.orgnih.gov This reaction is notable for the unexpected ring-opening and recyclization of the 1,3-thiazolidinedione. nih.govrsc.org By varying the α-amino acid esters used, a range of substituted dihydrothiophenes can be accessed. nih.gov Another efficient one-pot four-component synthesis of fully substituted 2,5-dihydrothiophenes involves the reaction of primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes. rsc.org

| Multi-Component Reaction | Reactants | Product Type |

| Yan, et al. | Aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, α-amino acid ethyl ester hydrochlorides. nih.govrsc.orgnih.gov | trans-2,3-dihydrothiophene derivatives with an α-amino acid ester scaffold. rsc.org |

| Mantellini, et al. | Primary amines, β-ketoesters, aryl isothiocyanates, 1,2-diaza-1,3-dienes. rsc.org | Fully substituted 2,5-dihydrothiophenes. rsc.org |

Gewald-Type Reaction Modalities for Partially Saturated Thiophene Analogues

The Gewald reaction is a classic multi-component reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the traditional Gewald reaction yields fully aromatic thiophenes, modifications of this reaction or the use of appropriate starting materials can lead to the formation of partially saturated thiophene analogues, such as dihydrothiophenes. The Gewald reaction is a versatile tool for creating a library of substituted thiophenes by varying the carbonyl compound and the activated nitrile. derpharmachemica.com

Reductive and Oxidative Synthetic Pathways

The formation of the dihydrothiophene ring can be achieved through both reductive and oxidative cyclization strategies, each offering unique advantages in terms of substrate scope and reaction conditions.

Reductive Cyclizations and Related Transformations

Reductive cyclization methods are pivotal in organic synthesis for constructing cyclic frameworks. In the context of sulfur heterocycles, reagents like samarium(II) iodide (SmI₂) have proven effective. wikipedia.orgorganicreactions.org SmI₂ is a powerful single-electron transfer agent that can initiate cyclization by reducing a functional group, which then leads to the formation of a new carbon-carbon or carbon-heteroatom bond. nih.govnih.gov

For instance, SmI₂-mediated intramolecular reductive coupling reactions can form functionalized carbocycles with high diastereoselectivity. nih.gov A notable application involves the intermolecular double cross-coupling of thiophene-2-carboxylate (B1233283) with aryl ketones, facilitated by SmI₂ in the presence of hexamethylphosphoramide (B148902) (HMPA). The proposed mechanism involves a ketyl radical/arene cross-coupling, followed by reduction and a subsequent vinylogous aldol (B89426) reaction. acs.org This approach has been used to create polysubstituted benzothiophenes. acs.org While direct reductive cyclization to form the dihydrothiophene ring of the title compound is a specific application, the principles of using powerful reducing agents like SmI₂ to initiate ring-forming cascades are broadly applicable in heterocyclic chemistry. organicreactions.org

Another related strategy involves the free radical cyclization of functionalized precursors. For example, cyclic alkylthio- and arylthioimidates have been synthesized from ethyl 2-isocyanoalkenoates and thiols. This process proceeds through the intramolecular addition of a carbon-centered radical to a double bond to form the heterocyclic ring. elsevierpure.com

Oxidative Cyclization and Pummerer-Type Rearrangements from Dihydrothiophene Precursors

Oxidative cyclizations offer a powerful route to functionalized heterocycles. These reactions often involve the oxidation of a heteroatom, such as sulfur, to facilitate ring closure or rearrangement. The Pummerer rearrangement is a classic example, where a sulfoxide (B87167) is converted into an α-acyloxy-thioether in the presence of an anhydride (B1165640) like acetic anhydride. organic-chemistry.orgresearchgate.net

The mechanism starts with the acylation of the sulfoxide oxygen, which is then eliminated to form a key thial intermediate (a sulfonium (B1226848) ion). This electrophilic intermediate can be trapped by various nucleophiles. organic-chemistry.orgresearchgate.net While often used to synthesize α-acyloxy-thioethers, this reactivity can be harnessed in more complex transformations. researchgate.net

Recent studies have shown that readily available 2,5-dihydrothiophenes can undergo a regioselective ring-opening followed by an oxidative cyclization to construct highly substituted furans. This process, promoted by reagents like N-chlorosuccinimide, proceeds through an unprecedented Pummerer-type rearrangement, demonstrating the versatility of dihydrothiophene precursors in synthetic chemistry. organicreactions.orgacs.org

| Reagent/Catalyst | Transformation | Key Feature |

| Acetic Anhydride | Classical Pummerer Rearrangement | Converts sulfoxide to α-acyloxy-thioether. organic-chemistry.orgresearchgate.net |

| N-chlorosuccinimide (NCS) | Oxidative Cyclization via Pummerer-type Rearrangement | Used for ring-opening and cyclization of dihydrothiophenes to form furans. organicreactions.orgacs.org |

| Thionyl Chloride | Pummerer-type Reaction | Triggers elimination to form an α-chloro-thioether. researchgate.net |

Transition Metal-Catalyzed Synthetic Routes to Dihydrothiophenes

Transition metals are widely used to catalyze the formation of heterocyclic compounds, offering high efficiency and selectivity under mild conditions.

Copper-Catalyzed Reactions for Dihydrothiophene Formation

Copper catalysis is a versatile and cost-effective method for synthesizing sulfur-containing heterocycles. Copper-mediated approaches include [4+1] annulations and addition/oxidative cyclization reactions to produce polysubstituted dihydrothiophenes. researchgate.net

One novel method involves a copper-catalyzed cycloaddition of diaryl disulfides to heterobicyclic alkenes, which forms both a C-S and a C-C bond in a single step to yield 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives with excellent diastereoselectivity. nih.gov Another strategy utilizes a soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, for the synthesis of vinyl sulfides from vinyl halides and thiols, a reaction that proceeds with retention of stereochemistry and is a key step in many dihydrothiophene syntheses.

The table below summarizes key findings in copper-catalyzed reactions relevant to dihydrothiophene synthesis.

| Copper Catalyst | Reactants | Product Type | Key Features |

| Not specified | β-ketothioamides and enynones | Dihydrothiophenes | Addition/oxidative cyclization. researchgate.net |

| Not specified | Diaryl disulfides and heterobicyclic alkenes | Dihydrobenzo[b]thiophene derivatives | Single-step cycloaddition, excellent diastereoselectivity. nih.gov |

| [Cu(phen)(PPh₃)₂]NO₃ | Vinyl halides and thiols | Vinyl sulfides | Mild, palladium-free, retention of stereochemistry. |

| CuX₂ (X = Cl, Br) | (Z)-1-en-3-ynyl(butyl)sulfanes | Thiophenes via dihydrothiophene intermediates | 5-endo-dig S-cyclization followed by elimination. |

Stereoselective and Regioselective Synthesis of Dihydrothiophene Carboxylates

Controlling the stereochemistry and regiochemistry during the synthesis of dihydrothiophene rings is crucial for accessing specific isomers, particularly for applications in medicinal chemistry and materials science.

Diastereoselective and Enantioselective Methodologies for Dihydrothiophene Derivatives

Significant progress has been made in developing stereoselective methods for synthesizing dihydrothiophene derivatives. Organocatalysis has emerged as a powerful tool in this area. For example, an organocatalytic domino thia-Michael/aldol condensation reaction has been developed for the highly enantioselective synthesis of functionalized dihydrothiophenes.

Another advanced methodology is the formal thio [3+2] cyclization catalyzed by Takemoto's catalyst. This reaction constructs optically active spiro-annulated dihydrothiophenes in high yields with excellent control over regio-, chemo-, diastereo-, and enantioselectivity. nih.gov Furthermore, functional ionic liquids have been shown to promote the diastereoselective synthesis of dihydrothiophenes, showcasing the diverse approaches available for controlling stereochemical outcomes. wikipedia.org These methods provide access to chiral dihydrothiophene scaffolds that are valuable for further synthetic manipulation.

The following table highlights selected stereoselective methodologies.

| Method | Catalyst/Promoter | Key Features |

| Domino Thia-Michael/Aldol Condensation | Organocatalyst | Highly enantioselective synthesis of functionalized dihydrothiophenes. |

| Formal Thio [3+2] Cyclization | Takemoto's Catalyst | Excellent regio-, chemo-, diastereo-, and enantioselectivity for spiro-annulated dihydrothiophenes. nih.gov |

| Multicomponent Reaction | Functional Ionic Liquid | Promotes diastereoselective synthesis of dihydrothiophenes. wikipedia.org |

Regiocontrol Strategies in the Construction of Dihydrothiophene Ring Systems

The precise control of substituent placement, or regiocontrol, is a critical challenge in the synthesis of complex heterocyclic molecules like methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate. The development of regioselective reactions is essential for creating specific isomers and avoiding the formation of product mixtures that require difficult separation. Modern synthetic methods have increasingly focused on catalyst-based strategies to achieve high levels of regioselectivity in the formation of the dihydrothiophene core.

A prominent example of a highly regioselective method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. nih.govorganic-chemistry.org This method provides a reliable route to a wide array of substituted 2,5-dihydrothiophenes with excellent control over the substituent positions. nih.gov The reaction mechanism involves the formation of a rhodium thiavinyl carbene intermediate from the 1,2,3-thiadiazole, which then undergoes a [3+2] cycloaddition with an alkene. acs.org This process is advantageous due to its broad substrate scope, compatibility with various functional groups, and, most importantly, its high regioselectivity. organic-chemistry.orgacs.org

For instance, the reaction of ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate with styrene (B11656), under optimized conditions using a rhodium catalyst like [Rh(COD)Cl]₂ and a phosphine (B1218219) ligand, yields the corresponding 2,5-dihydrothiophene derivative with the phenyl group from styrene exclusively at the 5-position of the ring. acs.org No isomeric products are observed, demonstrating the complete regiocontrol of the cycloaddition. organic-chemistry.orgacs.org This level of control is crucial for synthesizing specifically substituted analogs of this compound, where substituents on the alkene precursor would dictate the final substitution pattern on the dihydrothiophene ring.

The optimization of reaction conditions, particularly the choice of solvent and catalyst system, is crucial for achieving high yields and selectivity. organic-chemistry.org Studies have shown that chlorobenzene (B131634) is an effective solvent for this transformation, and a combination of [Rh(COD)Cl]₂ with a bulky phosphine ligand such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene) can lead to quantitative yields of the desired dihydrothiophene product. organic-chemistry.orgacs.org

Table 1: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes

| Thiadiazole Reactant | Alkene Reactant | Catalyst System | Solvent | Yield (%) | Reference |

| Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate | Styrene | [Rh(COD)Cl]₂ / DPPF | Chlorobenzene | 95 | acs.org |

| Ethyl 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxylate | Styrene | [Rh(COD)Cl]₂ / DPPF | Chlorobenzene | 90 | acs.org |

| Ethyl 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylate | Styrene | [Rh(COD)Cl]₂ / DPPF | Chlorobenzene | 85 | acs.org |

| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | Styrene | [Rh(COD)Cl]₂ / DPPF | Chlorobenzene | 82 | acs.org |

Other strategies for regiocontrolled synthesis include intramolecular cyclizations and domino reactions where the connectivity of the starting material predetermines the final regiochemistry. researchgate.net Gold-catalyzed cycloisomerization of α-thioallenes also provides a stereoselective route to 2,5-dihydrothiophenes. organic-chemistry.org These advanced methodologies represent the forefront of efforts to construct complex dihydrothiophene systems in a predictable and efficient manner.

Sustainable and Green Chemistry Considerations in Dihydrothiophene Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of heterocyclic compounds, including dihydrothiophenes. mdpi.comjddhs.com Traditional synthetic methods often rely on volatile organic solvents (VOCs), hazardous reagents, and energy-intensive conditions. benthamscience.com Modern approaches seek to replace these with more sustainable alternatives. benthamscience.comnih.gov

A key focus of green chemistry is the use of environmentally benign solvents. nih.gov Water, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored as replacements for conventional organic solvents in the synthesis of sulfur-containing heterocycles. nih.govbohrium.com For example, the synthesis of 2-aminothiophenes via the Gewald reaction has been successfully carried out using a basic ionic liquid which acts as both the catalyst and the solvent. nih.gov Similarly, Pd-catalysed C-H arylation reactions to functionalize thiophene derivatives have been performed in water, eliminating the need for organic solvents and simplifying product isolation. unito.it

Solvent-free, or neat, reaction conditions represent another significant green advancement. mdpi.com Mechanochemical grinding and reactions under microwave irradiation can often be performed without any solvent, leading to a dramatic reduction in waste. mdpi.com Microwave-assisted synthesis, in particular, offers benefits such as significantly reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. mdpi.com A green protocol for synthesizing novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives utilized microwave irradiation, showcasing a more sustainable route to complex thiophene carboxylates. cbccollege.in

The development of catalytic and multi-component reactions also aligns with green chemistry principles by improving atom economy. bohrium.com Instead of stoichiometric reagents that are consumed in the reaction, catalysts can be used in small amounts and are often recyclable. jddhs.com Multi-component reactions, where three or more reactants combine in a single step to form the product, reduce the number of synthetic steps, conserve resources, and minimize waste generation. bohrium.com These strategies are being applied to the synthesis of thiophene derivatives, providing more efficient and environmentally friendly pathways. researchgate.netbohrium.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives

| Feature | Traditional Method | Green Alternative | Benefit of Green Alternative | Reference |

| Solvent | Ethanol, Volatile Organic Solvents (VOCs) | Water, Ionic Liquids, Solvent-free | Reduced pollution, lower toxicity, easier disposal | nih.govunito.itderpharmachemica.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Faster reaction times, reduced energy consumption | mdpi.comcbccollege.in |

| Reagents | Stoichiometric bases/reagents | Catalytic systems (e.g., organocatalysts, metal catalysts) | Higher efficiency, less waste, potential for recycling | jddhs.combenthamscience.com |

| Process | Multi-step synthesis with intermediate isolation | One-pot or multi-component reactions | Fewer steps, reduced solvent and energy use, less waste | bohrium.com |

Elucidation of Reaction Mechanisms and Kinetic Studies in Dihydrothiophene Chemistry

Detailed Mechanistic Investigations of Dihydrothiophene Formation Pathways

The synthesis of the dihydrothiophene ring can proceed through various routes, with the specific mechanism often being a subject of detailed investigation to distinguish between concerted and stepwise pathways.

The formation of cyclic compounds can occur in a single, coordinated step (a concerted reaction) or through multiple sequential steps involving one or more intermediates (a stepwise reaction). psiberg.comdifferencebetween.com

Concerted Mechanisms: In a concerted pathway, all bond-forming and bond-breaking events happen simultaneously within a single transition state. psiberg.com The Diels-Alder reaction is a classic example of a concerted process. psiberg.com While thiophene (B33073) itself is a poor diene due to its aromaticity, substituted thiophene derivatives or thiophene S-oxides can participate in [4+2] cycloadditions. nih.govutexas.educhempedia.info Computational studies on related "dehydro"-Diels-Alder reactions, which can form unsaturated heterocyclic rings, often show the concerted pathway to be energetically favored over a stepwise diradical route. researchgate.netnih.gov The energy difference favoring the concerted mechanism can range from 5.2-6.6 kcal/mol for some systems. researchgate.netnih.gov

Stepwise Mechanisms: Stepwise reactions proceed through discrete, often unstable, intermediates. psiberg.comdifferencebetween.com These pathways involve multiple transition states, with each step having its own activation energy. psiberg.com For dihydrothiophene synthesis, a common stepwise route involves an initial Michael addition followed by an intramolecular cyclization. organicreactions.orgwikipedia.orgacs.org For instance, the reaction of a thiol with an appropriate α,β-unsaturated ester can lead to a thioether intermediate, which then cyclizes to form the dihydrothiophene ring. organicreactions.orgfrontiersin.org Computational studies on some cycloadditions have shown that the potential energy surface can be flat, with only a small energetic advantage for a concerted process, suggesting that a stepwise mechanism may compete or dominate under certain conditions. researchgate.netnih.gov

The choice between a concerted and stepwise mechanism is influenced by factors such as reactant structure, substituents, and reaction conditions.

Distinguishing between reaction mechanisms requires the identification of any intermediates and the characterization of transition states.

Reaction Intermediates: An intermediate is a chemical species with a finite lifetime that is formed in one step and consumed in a subsequent step. stackexchange.comorganicchemistrytutor.com In stepwise dihydrothiophene syntheses, intermediates can include carbanions, enolates, or thioether adducts. wikipedia.org For example, in a base-catalyzed Michael addition-cyclization pathway, a key intermediate is the carbanion formed after the initial conjugate addition of the thiol. wikipedia.org While often too short-lived to be isolated, intermediates can sometimes be detected spectroscopically or trapped chemically. solubilityofthings.com

Transition States: A transition state is a high-energy, transient configuration of atoms that exists for an extremely brief period (less than a picosecond) at the peak of the energy barrier between reactants and products (or intermediates). organicchemistrytutor.comsolubilityofthings.com It represents the point of maximum instability where bonds are partially broken and formed. organicchemistrytutor.comsolubilityofthings.com The structure of transition states cannot be observed directly but can be inferred from kinetic data or modeled using computational methods like density functional theory (DFT). researchgate.netwhiterose.ac.ukrsc.org For example, DFT calculations on the hydrogenation of thiophene to dihydrothiophene have been used to model the transition state structures and calculate their activation barriers. researchgate.net In a concerted Diels-Alder type reaction, a single, cyclic transition state is involved, whereas a multi-step reaction will have a distinct transition state for each elementary step. psiberg.comorganicchemistrytutor.com

Kinetic Studies of Dihydrothiophene Synthesis and Transformations

Kinetic studies measure reaction rates to provide quantitative insights into the reaction mechanism, including the identification of the slowest step and the influence of various parameters.

Reaction rates are highly sensitive to external conditions. Systematically varying these conditions provides valuable kinetic data. compoundchem.com

Temperature: Increasing the temperature generally increases the reaction rate by providing reactant molecules with more kinetic energy, leading to more frequent and energetic collisions that can overcome the activation energy barrier. researchgate.netlibretexts.org However, excessively high temperatures can lead to side reactions or catalyst deactivation. researchgate.net The relationship between rate constant (k) and temperature (T) is described by the Arrhenius equation. For the hydrogenation of benzothiophene (B83047) to 2,3-dihydrobenzothiophene, the apparent activation energy was found to be 58±4 kJ/mol. researchgate.net

Pressure: For reactions involving gases or reactions with a significant change in volume at the transition state, pressure can dramatically affect the rate. High-pressure conditions (e.g., 8-15 kbar) are often required to promote Diels-Alder reactions involving aromatic dienes like thiophene, which are otherwise unreactive at atmospheric pressure. nih.govresearchgate.net

Solvent and Catalysts: The choice of solvent can influence reaction rates by affecting reactant solubility and stabilizing or destabilizing transition states. The use of a catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. compoundchem.com

Catalytic Mechanism Elucidation in Dihydrothiophene Conversions

In Lewis acid-catalyzed reactions, such as the Diels-Alder cycloaddition of thiophene, the catalyst (e.g., AlCl₃) coordinates to the dienophile. nih.gov This coordination makes the dienophile more electrophilic and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the thiophene diene. nih.gov

In the context of hydrodesulfurization, transition metal sulfide (B99878) catalysts (e.g., MoS₂, Ni₂P) are commonly used. cup.edu.cntue.nlresearchgate.net The mechanism on these surfaces is complex but generally involves:

Adsorption: The dihydrothiophene molecule adsorbs onto the catalyst surface, often through its sulfur atom interacting with metal sites. researchgate.netcup.edu.cn

Hydrogenation/Hydrogenolysis: The adsorbed molecule reacts with dissociated hydrogen (H atoms) on the catalyst surface. researchgate.netcup.edu.cn This can lead to hydrogenation of the double bond to form tetrahydrothiophene (B86538) or direct cleavage of a carbon-sulfur bond (hydrogenolysis). tue.nl

Desorption: The final desulfurized hydrocarbon products desorb from the surface, regenerating the active site.

Kinetic studies on thiophene HDS over different catalysts show that the reaction pathway and rate-determining step can vary. For some catalysts, C-S bond cleavage is slow, while for more active catalysts, this step is much faster. tue.nl The elucidation of these catalytic cycles relies on a combination of kinetic experiments, surface science techniques, and computational modeling to map out the energy landscape of the reaction on the catalyst surface. researchgate.netcup.edu.cn

Impact of Substituent Electronic and Steric Effects on Reaction Mechanisms

The reactivity and reaction pathways of the 2,5-dihydrothiophene (B159602) ring in "methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate" are significantly influenced by the electronic and steric properties of its substituents: the methyl group at position 4 and the methyl carboxylate group at position 2. These substituents modulate the electron density distribution within the dihydrothiophene ring and create steric hindrance, which in turn affects the accessibility of reactive sites to incoming reagents.

Steric effects also play a crucial role. The methyl group introduces a degree of steric hindrance around the C4 position, potentially directing incoming reagents to the less hindered face of the molecule. Similarly, the methyl carboxylate group at C2 presents a larger steric profile than a hydrogen atom, which can influence the approach of reactants to the adjacent positions.

Detailed Research Findings

Detailed kinetic studies on this compound are not extensively available in the public domain. However, the impact of its substituents can be inferred from studies on related thiophene and dihydrothiophene derivatives. For instance, computational studies on substituted thiophenes have shown a correlation between the electronic nature of substituents and the activation energies of various reactions. Electron-donating groups tend to lower the activation energy for electrophilic attack, while electron-withdrawing groups increase it.

In the context of nucleophilic aromatic substitution on thiophene rings, electron-withdrawing groups are essential for the reaction to proceed, as they stabilize the negatively charged intermediate. While 2,5-dihydrothiophene is not aromatic, the principles of electronic stabilization by the carboxylate group can be relevant in reactions involving the formation of anionic intermediates.

The steric hindrance imposed by substituents has been shown to be a critical factor in determining the regioselectivity and stereoselectivity of reactions in various heterocyclic systems. For instance, bulky groups can shield one face of the ring, leading to a preference for attack from the opposite face.

To illustrate the expected impact of the substituents on the reactivity of the dihydrothiophene ring, the following data tables present a qualitative and quantitative estimation of their electronic and steric parameters, based on established values for similar molecular fragments.

| Substituent | Position | Electronic Effect | Description | Expected Impact on Reactivity |

|---|---|---|---|---|

| Methyl (-CH₃) | 4 | Electron-Donating (Inductive, +I) | Increases electron density at the C=C double bond. | Activates the double bond towards electrophilic addition. |

| Methyl Carboxylate (-COOCH₃) | 2 | Electron-Withdrawing (Inductive, -I; Resonance, -M) | Decreases overall electron density of the ring. | Deactivates the ring towards electrophilic attack; may facilitate nucleophilic attack at or near C2. |

| Substituent | Position | Relative Steric Bulk | Expected Impact on Reaction Mechanism |

|---|---|---|---|

| Methyl (-CH₃) | 4 | Moderate | May hinder the approach of reactants to the C4 and C5 positions, influencing regioselectivity. |

| Methyl Carboxylate (-COOCH₃) | 2 | Significant | Can sterically block the approach to the C2 and C3 positions, potentially directing attack to the other side of the ring. |

It is important to note that the actual kinetic parameters for reactions involving this compound would need to be determined experimentally. The tables above provide a predictive framework based on established principles of physical organic chemistry.

Chemical Reactivity and Advanced Transformations of Methyl 4 Methyl 2,5 Dihydrothiophene 2 Carboxylate Analogues

Ring Transformations and Skeletal Rearrangements

The dihydrothiophene core of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate analogues is amenable to a variety of transformations that alter the heterocyclic ring itself. These reactions include aromatization, ring opening to form acyclic or different heterocyclic structures, and oxidative rearrangements that can lead to ring contraction or expansion.

Dehydrogenation to Aromatic Thiophenes

The conversion of 2,5-dihydrothiophenes to their aromatic thiophene (B33073) counterparts is a common and synthetically useful transformation. This aromatization can be achieved using various oxidizing agents. A widely employed reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov The reaction proceeds by a formal loss of two hydrogen atoms from the dihydrothiophene ring, leading to the formation of the thermodynamically stable aromatic thiophene ring.

For analogues of this compound, this reaction provides a direct route to substituted thiophene-2-carboxylates, which are important building blocks in medicinal chemistry and materials science. The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org For instance, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes can produce dihydrothiophenes, which are then oxidized to thiophenes in a one-pot synthesis using DDQ. organic-chemistry.org

A study on the synthesis of polycyclic thiophene derivatives demonstrated that 4,5-di(hydroxyalkyl)-4,5-dihydrothiophene-2-carboxylates could be dehydrated and subsequently aromatized. While this specific example involves more complex transformations, it highlights the accessibility of the thiophene aromatic system from dihydrothiophene precursors.

Ring Opening Reactions Leading to Acyclic or Other Heterocyclic Structures

The dihydrothiophene ring can undergo nucleophilic attack, leading to ring-opening and the formation of acyclic compounds or rearrangement to other heterocyclic systems. The susceptibility of the ring to this type of reaction depends on the substituents and the nature of the attacking nucleophile.

For example, the ring opening of epoxides with amines or thiols is a well-established method for the synthesis of β-amino alcohols and β-aminothioethers. rsc.org While not a direct analogue, this highlights the reactivity of strained heterocyclic rings towards nucleophiles. In the context of dihydrothiophenes, strong nucleophiles can attack either the carbon atoms of the double bond or the carbon atoms adjacent to the sulfur atom.

A notable example involves the domino reactions of 1,3-thiazolidinedione with malononitrile (B47326) and aromatic aldehydes, which can yield dihydrothiophene derivatives through a ring-opening/recyclization process of the initial thiazolidinedione ring. This demonstrates the principle of transforming one heterocyclic system into another, with a dihydrothiophene as the product. Another powerful protocol involves the regioselective ring-opening of 2,5-dihydrothiophenes followed by an oxidative cyclization to furnish tetrasubstituted furans. nih.govnih.gov This reaction proceeds under mild conditions, often promoted by N-chlorosuccinimide. nih.govnih.gov

Ring-opening can also be facilitated by organocatalysts. For instance, tertiary amines have been shown to be highly efficient catalysts in the ring-opening of epoxides with amines or thiols in water. rsc.org This suggests that similar catalytic systems could be explored for the ring-opening of activated dihydrothiophenes.

Oxidative Ring Contractions and Expansions (e.g., Furan (B31954) Formation via Pummerer-Type Rearrangement)

Oxidative transformations of the sulfur atom in the dihydrothiophene ring can induce skeletal rearrangements, leading to either ring contraction or the formation of different heterocyclic systems of the same ring size. A prominent example of this is the formation of furans from 2,5-dihydrothiophenes through a Pummerer-type rearrangement. nih.govnih.govacs.org

This process is initiated by the selective oxidation of the sulfur atom, for which N-chlorosuccinimide is an effective reagent. nih.govnih.gov The oxidation is followed by a regioselective ring-opening and subsequent oxidative cyclization to yield the furan ring. nih.govnih.gov This method is particularly powerful for the rapid construction of tetrasubstituted, orthogonally functionalized furans under mild, metal-free conditions. nih.govacs.org

The mechanism involves the generation of a sulfonium (B1226848) intermediate, which undergoes the Pummerer-type rearrangement. nih.gov Mechanistic experiments and computational studies have shed light on the intricacies of this transformation, confirming the existence of this unprecedented rearrangement pathway. nih.gov

| Starting Dihydrothiophene Analogue | Reagent | Product Furan Analogue | Yield (%) |

|---|---|---|---|

| Generic 2,5-dihydrothiophene | N-Chlorosuccinimide | Corresponding tetrasubstituted furan | High |

Functional Group Interconversions on the Dihydrothiophene Core

Beyond transformations of the heterocyclic ring itself, the functional groups attached to the dihydrothiophene core can be readily modified. This allows for the diversification of these molecules and the introduction of a wide range of chemical properties.

Modification of Carboxylate Ester Functionality (e.g., Hydrolysis, Transesterification)

The methyl carboxylate group at the 2-position of the dihydrothiophene ring is a versatile handle for further synthetic modifications. Standard ester manipulations, such as hydrolysis and transesterification, can be readily applied.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide. chemguide.co.uk This reaction is generally irreversible and proceeds to completion. chemguide.co.uk The resulting carboxylate salt can then be protonated by the addition of a strong acid to yield the free carboxylic acid.

Transesterification , the conversion of one ester to another, can be performed under either acidic or basic conditions. nih.gov This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modulate the steric and electronic properties of the molecule. Enzyme-catalyzed transesterification, often employing lipases, offers a green and highly selective alternative to chemical methods. nih.govrsc.org These enzymatic reactions are advantageous due to their mild reaction conditions, easy product recovery, and the avoidance of saponification. rsc.org The specificity of the enzyme can be influenced by factors such as the choice of alcohol and the reaction medium. nih.govrsc.org

| Transformation | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | NaOH (aq), heat | Carboxylic acid | Irreversible, high yield chemguide.co.uk |

| Transesterification (Chemical) | Alcohol, acid or base catalyst | New ester | Equilibrium process, can introduce various R' groups nih.gov |

| Transesterification (Enzymatic) | Alcohol, Lipase | New ester | Mild conditions, high selectivity, "green" method nih.govrsc.org |

Regioselective Alkylation Reactions (e.g., S-methylation, O-methylation, N-alkylation)

Alkylation reactions on the dihydrothiophene core or its substituents can provide access to a diverse range of derivatives. The regioselectivity of these reactions is often dictated by the electronic nature of the substrate and the reaction conditions.

S-methylation of the sulfur atom in the dihydrothiophene ring is a possibility, particularly if the sulfur is in a reduced state or can be activated. While direct S-alkylation of a dihydrothiophene might be challenging, related heterocyclic thiols readily undergo S-methylation. For instance, 2-mercaptopyridine-3-carboxylic acid reacts with methanol (B129727) under acidic conditions to afford the S-methylated product. clockss.org This suggests that if a thiol-containing analogue of the target compound were available, S-methylation would be a feasible transformation.

O-methylation would be relevant for analogues that possess a hydroxyl group or can exist in a tautomeric form with an enolate oxygen. For example, in β-keto ester analogues of dihydrothiophene, the enolate oxygen could be a site for O-alkylation under appropriate conditions, competing with C-alkylation at the alpha-carbon. The choice of base and solvent can often be used to control the O- versus C-alkylation ratio.

N-alkylation is applicable to analogues that incorporate a nitrogen atom, for example, if the dihydrothiophene is fused to a nitrogen-containing heterocycle or bears an amino substituent. The N-alkylation of heterocyclic scaffolds is a common strategy in drug discovery. mdpi.com The regioselectivity of N-alkylation in systems with multiple nitrogen atoms can be controlled by the steric and electronic environment of each nitrogen, as well as the choice of alkylating agent and reaction conditions. beilstein-journals.org For instance, in the synthesis of thiophene-functionalized triindoles, N-alkylation is a key step. mdpi.com

| Alkylation Type | Substrate Feature | Typical Reagents | Potential Product |

|---|---|---|---|

| S-methylation | Thiol group | Methanol/acid, Methyl iodide clockss.org | S-methylated derivative |

| O-methylation | Enolizable ketone | Methyl iodide, base | O-methyl enol ether |

| N-alkylation | Nitrogen-containing ring or substituent | Alkyl halide, base mdpi.combeilstein-journals.org | N-alkylated derivative |

Reactivity Towards Various Reagents (e.g., Nucleophiles, Electrophiles, Radicals)

The chemical behavior of this compound and its analogues is dictated by the electronic structure of the dihydrothiophene ring, the methyl substituent, and the carboxylate group. The interplay between the electron-donating methyl group, the electron-withdrawing carboxylate, the sulfur heteroatom, and the endocyclic double bond creates a molecule with distinct regions of varying electron density, making it susceptible to attack by a range of reagents. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to predict and rationalize this reactivity.

Analysis of Global and Local Reactivity Descriptors

From these frontier orbital energies, several key descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2. Hardness measures the resistance to change in electron distribution. Molecules with low hardness are considered "soft" and are more reactive. semanticscholar.org

Global Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness and directly relates to higher reactivity. semanticscholar.org

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Studies on analogous dihydrothiophenone derivatives using DFT at the B3LYP/6-31G(d,p) level provide insight into how substituents affect these parameters. semanticscholar.orgresearchgate.net For instance, a comparative analysis of different substituted dihydrothiophenones reveals a clear trend in reactivity. semanticscholar.org The molecule with the lowest energy gap is identified as the most reactive or "softest," indicating it is the most electrophilic in the series. semanticscholar.org Conversely, the compound with the highest energy gap and greatest hardness is the least reactive and most nucleophilic. semanticscholar.org

Table 1: Global Reactivity Descriptors for Dihydrothiophene Analogues

This interactive table showcases calculated global reactivity parameters for a series of substituted dihydrothiophenone analogues, illustrating the relationship between structure and chemical reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Analogue A | -6.51 | -2.10 | 4.41 | 2.21 | 0.226 | 4.88 |

| Analogue B | -6.32 | -2.90 | 3.42 | 1.71 | 0.292 | 6.01 |

| Analogue C | -6.89 | -2.27 | 4.62 | 2.31 | 0.217 | 4.45 |

| Analogue D | -6.45 | -2.78 | 3.67 | 1.84 | 0.272 | 5.52 |

Data is hypothetical, based on trends reported for dihydrothiophenone derivatives in scientific literature. semanticscholar.org

Prediction of Reactive Sites via Fukui Function Analysis

The Fukui functions are typically condensed to atomic sites, yielding values that characterize each atom's reactivity: semanticscholar.org

fk+: For nucleophilic attack (attack by an electron-rich species). A higher value indicates the atom is more susceptible to accepting electrons.

fk-: For electrophilic attack (attack by an electron-deficient species). A higher value suggests the atom is more likely to donate electrons.

fk0: For radical attack.

By calculating these condensed Fukui indices for each atom in this compound, a detailed map of its chemical reactivity can be constructed. For dihydrothiophene analogues, the alkene carbons, the carbonyl carbon, and the sulfur atom are typically the most significant reactive sites.

For instance, in a molecule like this compound, one would expect:

Nucleophilic Attack (fk+): The carbonyl carbon of the ester group and the C2 carbon (alpha to both the sulfur and the carboxylate) are likely to have high fk+ values, making them primary targets for nucleophiles. The C5 carbon of the double bond, influenced by the adjacent methyl group, could also be a site for nucleophilic addition.

Electrophilic Attack (fk-): The sulfur atom, with its lone pairs of electrons, and the C4 carbon of the double bond are expected to be the most susceptible sites for electrophilic attack. The electron-donating methyl group enhances the electron density of the C=C double bond, increasing its nucleophilicity. wikipedia.org

Radical Attack (fk0): Radical reactivity often targets the allylic positions or the double bond itself, depending on the nature of the radical species.

Table 2: Predicted Reactive Sites in a Dihydrothiophene Analogue via Fukui Function Analysis

This interactive table presents hypothetical condensed Fukui function values for key atoms in a this compound analogue, predicting the most probable sites for different types of chemical attack.

| Atomic Site | Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactivity |

| 1 | S | 0.085 | 0.295 | Highly susceptible to electrophilic attack (e.g., oxidation) |

| 2 | C | 0.210 | 0.090 | Primary site for nucleophilic attack |

| 3 | C | 0.115 | 0.180 | Moderate electrophilic character |

| 4 | C | 0.130 | 0.250 | Susceptible to electrophilic attack |

| 5 | C | 0.095 | 0.065 | Less reactive site |

| Carbonyl C | C | 0.280 | 0.050 | Primary site for nucleophilic attack |

| Carbonyl O | O | 0.070 | 0.095 | Less reactive site |

Values are hypothetical and for illustrative purposes, based on general principles of reactivity for similar heterocyclic systems.

This analysis provides a powerful predictive tool for designing synthetic transformations, anticipating that nucleophiles will preferentially attack the carbonyl and C2 positions, while electrophiles will target the sulfur atom and the C4 position of the double bond.

Future Research Horizons and Prospective Applications in Chemical Sciences

Development of Innovative and Atom-Economical Synthetic Pathways

The pursuit of efficient and sustainable chemical syntheses is a cornerstone of modern chemistry. Future research in this area will likely focus on developing novel, atom-economical methods for the synthesis of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate and its derivatives. Key areas of investigation could include:

Catalytic [3+2] Cycloaddition Reactions: Exploring the use of transition metal or organocatalysts to facilitate the [3+2] cycloaddition of appropriate sulfur-containing synthons with unsaturated esters. This approach offers the potential for high atom economy by directly constructing the dihydrothiophene ring.

Domino Reactions: Designing one-pot domino or cascade reactions that combine multiple bond-forming events in a single operation. For instance, a sequence involving a Michael addition followed by an intramolecular cyclization could provide a streamlined route to the target molecule.

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, to minimize the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic [3+2] Cycloaddition | High atom economy, potential for stereocontrol. | Development of novel catalysts, exploration of substrate scope. |

| Domino Reactions | Increased efficiency, reduced waste. | Design of novel reaction cascades, optimization of reaction conditions. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Use of alternative solvents, energy-efficient methods. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dihydrothiophene core of this compound offers a rich landscape for exploring novel chemical transformations. Future research will likely uncover unprecedented reactivity patterns, expanding the synthetic utility of this scaffold. Potential areas of exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the C=C double bond, the sulfur atom, and the ester group. This could involve reactions such as asymmetric dihydroxylation, epoxidation, or cycloadditions at the double bond, and oxidation or alkylation at the sulfur atom.

Ring-Opening and Ring-Expansion Reactions: Investigating ring-opening reactions to generate functionalized linear sulfur-containing compounds, or ring-expansion strategies to access larger sulfur-containing heterocycles.

Cross-Coupling Reactions: Utilizing the dihydrothiophene ring as a platform for transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Asymmetric Synthesis of Enantioenriched Dihydrothiophene Carboxylates

The presence of a stereocenter at the C2 position of this compound makes its asymmetric synthesis a critical area of research. Access to enantiomerically pure forms of this compound is crucial for applications in medicinal chemistry and materials science. Future research will likely focus on:

Organocatalysis: The use of chiral organocatalysts, such as proline derivatives or chiral amines, to catalyze the enantioselective formation of the dihydrothiophene ring. Organocatalytic domino reactions, like thia-Michael/aldol (B89426) condensations, have shown promise in the synthesis of chiral dihydrothiophenes.

Chiral Metal Catalysis: The development of chiral Lewis acid or transition metal complexes to control the stereochemical outcome of cycloaddition or cyclization reactions.

Biocatalysis: The exploration of enzymes as catalysts for the enantioselective synthesis of dihydrothiophene derivatives, offering mild reaction conditions and high stereoselectivity.

| Catalytic Approach | Key Features | Potential Catalysts |

| Organocatalysis | Metal-free, environmentally friendly. | Chiral amines, prolinol ethers, bifunctional catalysts. |

| Chiral Metal Catalysis | High turnover numbers, broad substrate scope. | Chiral Lewis acids (e.g., copper, indium complexes). |

| Biocatalysis | High enantioselectivity, mild conditions. | Hydrolases, lyases. |

Strategic Integration of Dihydrothiophene Units into Complex Organic Frameworks

The unique structural and electronic properties of the dihydrothiophene moiety make it an attractive building block for the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Future research will likely involve the strategic incorporation of the this compound unit into larger, more complex frameworks. This could lead to the discovery of new molecules with novel biological activities or material properties.

Role of Dihydrothiophenes as Precursors in Materials Science

Thiophene-based materials are renowned for their applications in organic electronics. Dihydrothiophenes, as partially saturated precursors, offer a versatile platform for the synthesis of novel organic semiconductors and polymers. Future research in this area will likely focus on:

Organic Semiconductors: The conversion of this compound into fully conjugated thiophene (B33073) derivatives that can be used as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methyl and carboxylate groups provide handles for tuning the electronic properties and solubility of the resulting materials.

Conducting Polymers: The polymerization of functionalized dihydrothiophene monomers to create novel conducting polymers. The substituents on the dihydrothiophene ring can be used to control the polymer's properties, such as its conductivity, processability, and stability.

Advancements in Flow Chemistry and Automated Synthesis for Dihydrothiophene Derivatives

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis of dihydrothiophene derivatives is a promising area for future research. This could involve the development of continuous-flow processes for the synthesis of this compound, enabling rapid optimization of reaction conditions and on-demand production. Automated synthesis platforms could be employed to generate libraries of dihydrothiophene derivatives for high-throughput screening in drug discovery and materials science. merckmillipore.comresearchgate.netresearchgate.netyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.